molecular formula C14H24O2 B15168482 3,5,5-Trimethylcyclohex-2-en-1-yl 2,2-dimethylpropanoate CAS No. 648858-03-1

3,5,5-Trimethylcyclohex-2-en-1-yl 2,2-dimethylpropanoate

Cat. No.: B15168482
CAS No.: 648858-03-1
M. Wt: 224.34 g/mol
InChI Key: POEPTFUQCLFBHT-UHFFFAOYSA-N
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Description

3,5,5-Trimethylcyclohex-2-en-1-yl 2,2-dimethylpropanoate is an organic compound with the molecular formula C15H26O2. It is a derivative of cyclohexene and is characterized by the presence of three methyl groups on the cyclohexene ring and a 2,2-dimethylpropanoate ester group. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,5-Trimethylcyclohex-2-en-1-yl 2,2-dimethylpropanoate typically involves the esterification of 3,5,5-trimethylcyclohex-2-en-1-ol with 2,2-dimethylpropanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5,5-Trimethylcyclohex-2-en-1-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

3,5,5-Trimethylcyclohex-2-en-1-yl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 3,5,5-Trimethylcyclohex-2-en-1-yl 2,2-dimethylpropanoate involves its interaction with various molecular targets, depending on the context of its use. In enzymatic reactions, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding alcohol and acid. The molecular pathways involved in these reactions are typically those associated with ester hydrolysis and subsequent metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,5,5-Trimethylcyclohex-2-en-1-ylidene malononitrile
  • 4-Hydroxy-3,5,5-trimethylcyclohex-2-en-1-one
  • Isophorone

Uniqueness

3,5,5-Trimethylcyclohex-2-en-1-yl 2,2-dimethylpropanoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and physical properties compared to similar compounds. Its structure allows for diverse applications in organic synthesis, making it a valuable compound in both research and industrial contexts.

Properties

CAS No.

648858-03-1

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

(3,5,5-trimethylcyclohex-2-en-1-yl) 2,2-dimethylpropanoate

InChI

InChI=1S/C14H24O2/c1-10-7-11(9-14(5,6)8-10)16-12(15)13(2,3)4/h7,11H,8-9H2,1-6H3

InChI Key

POEPTFUQCLFBHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(CC(C1)(C)C)OC(=O)C(C)(C)C

Origin of Product

United States

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